An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Methylthiophen-2-yl)propan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Methylthiophen-2-yl)propan-1-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-Methylthiophen-2-yl)propan-1-amine is a substituted thiophene derivative of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a thiophene ring linked to a propyl-amine chain, presents a unique combination of aromaticity, lipophilicity, and basicity. Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher aiming to incorporate it into a drug development pipeline. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its viability as a therapeutic agent.
This guide provides a comprehensive overview of the core physicochemical properties of 3-(5-Methylthiophen-2-yl)propan-1-amine. It is designed to be a practical resource, offering not only a summary of key data but also detailed, field-proven experimental protocols for their determination. The methodologies described are presented with a focus on the underlying scientific principles, empowering researchers to not only execute these experiments but also to critically interpret the results.
Core Physicochemical Properties
A summary of the key physicochemical properties of 3-(5-Methylthiophen-2-yl)propan-1-amine is presented below. It is important to note that while some data is derived from predictive models, these values serve as a crucial starting point for experimental verification.
| Property | Value | Source |
| Molecular Formula | C8H13NS | [1][2] |
| Molecular Weight | 155.26 g/mol | [1][2] |
| CAS Number | 1000530-84-6 | [1] |
| Predicted Boiling Point | 236.3 ± 28.0 °C | [1] |
| Predicted Density | 1.047 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 10.08 ± 0.10 | [1] |
| Predicted XLogP3 | 1.8 | [3] |
A Note on Predicted Values: The provided pKa and XLogP3 values are computationally derived and should be considered as estimations. Experimental determination is crucial for obtaining accurate values for these critical parameters. The subsequent sections of this guide detail the methodologies for achieving this.
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of pKa, LogP, and aqueous solubility. The choice of these methods is guided by their robustness, reproducibility, and relevance to the drug discovery process.
Determination of the Acid Dissociation Constant (pKa)
The pKa of a compound is a measure of its acidity or basicity and is a critical determinant of its ionization state at physiological pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. For 3-(5-Methylthiophen-2-yl)propan-1-amine, the primary amine group is expected to be the main site of protonation.
Potentiometric titration is a highly accurate and widely used method for pKa determination.[4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.
Causality Behind Experimental Choices:
-
Potentiometric Titration: This method directly measures the change in hydrogen ion concentration, providing a precise determination of the equilibrium point.[4]
-
Constant Ionic Strength: Maintaining a constant ionic strength with a background electrolyte like KCl is crucial as the pKa value can be influenced by the ionic environment.[4]
-
Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the pKa of the amine.[4]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M Hydrochloric Acid (HCl).
-
Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH).
-
Prepare a 0.15 M solution of Potassium Chloride (KCl) to maintain constant ionic strength.[4]
-
Accurately weigh and dissolve a known amount of 3-(5-Methylthiophen-2-yl)propan-1-amine to create a solution of approximately 1 mM.[4]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[4]
-
Place a known volume (e.g., 20 mL) of the 1 mM sample solution in a titration vessel.[4]
-
Add the KCl solution to achieve a final concentration of 0.15 M.[4]
-
Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.
-
Purge the solution with nitrogen gas for 5-10 minutes before and during the titration.[4]
-
Begin the titration by adding small, precise increments of the 0.1 M HCl solution.
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.
-
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of the Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[5] LogP is a critical parameter in drug design, as it influences a drug's ability to cross cell membranes and its distribution in the body.
The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[6]
Causality Behind Experimental Choices:
-
n-Octanol/Water System: This biphasic system is widely accepted as a reliable mimic of the partitioning behavior between biological membranes and the aqueous environment.[6]
-
Mutual Saturation of Phases: Pre-saturating the n-octanol with water and the water with n-octanol ensures that the volumes of the two phases do not change during the experiment, which would affect the concentration measurements.[7]
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and selectivity for quantifying the concentration of the compound in each phase, even at low levels.[7]
Experimental Protocol:
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Mutually saturate the n-octanol and PBS by vigorously mixing them and allowing them to separate overnight.
-
-
Partitioning Experiment:
-
Prepare a stock solution of 3-(5-Methylthiophen-2-yl)propan-1-amine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[7]
-
In a series of vials, add a small aliquot (e.g., 10 µL) of the stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 1 mL of each).[7]
-
Securely cap the vials and shake them gently on a rotator for a sufficient time (e.g., 1-2 hours) to reach equilibrium.[7]
-
Centrifuge the vials to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the PBS layers.
-
Analyze the concentration of the compound in each aliquot using a validated LC-MS method.
-
-
Calculation:
-
Calculate the LogP using the following formula: LogP = log10 ([Concentration in n-octanol] / [Concentration in PBS])[5]
-
Workflow Diagram:
Caption: Workflow for LogP determination using the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor solubility is a major hurdle in drug development.[8]
For early-stage drug discovery, a high-throughput kinetic solubility assay is often employed.[9] Nephelometry, which measures light scattering caused by undissolved particles, is a rapid and effective method.[9][10]
Causality Behind Experimental Choices:
-
Kinetic vs. Thermodynamic Solubility: Kinetic solubility is measured from a DMSO stock solution added to an aqueous buffer, mimicking conditions often found in high-throughput screening assays.[8][11] Thermodynamic solubility, which measures the solubility of the solid compound at equilibrium, is more time-consuming but provides a more fundamental value.[8][11] For initial assessment, kinetic solubility is often sufficient.
-
Nephelometry: This technique is highly sensitive to the formation of precipitates, providing a rapid indication of the solubility limit.[9][10]
-
DMSO Stock: Using a DMSO stock solution allows for the high-throughput addition of the compound to the aqueous buffer.[10]
Experimental Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of 3-(5-Methylthiophen-2-yl)propan-1-amine in DMSO (e.g., 10 mM).[10]
-
Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).
-
-
Assay Procedure:
-
In a multi-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into each well.[10]
-
Add the aqueous buffer to each well to achieve a range of final compound concentrations.[10]
-
Mix the plate thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[10]
-
-
Measurement and Analysis:
-
Measure the light scattering in each well using a nephelometer.[10]
-
The solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
-
Workflow Diagram:
Caption: Workflow for kinetic solubility determination by nephelometry.
Conclusion
The physicochemical properties of 3-(5-Methylthiophen-2-yl)propan-1-amine outlined in this guide provide a foundational understanding for its further development. The predicted values serve as a valuable starting point, but the emphasis must be on rigorous experimental determination. The detailed protocols for measuring pKa, LogP, and solubility are designed to be both informative and practical, enabling researchers to generate high-quality, reliable data. By understanding and carefully characterizing these fundamental properties, scientists can make more informed decisions in the complex process of drug discovery and development, ultimately increasing the probability of success for this promising chemical entity.
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